molecular formula C17H21N3O4S B3408736 (E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate CAS No. 885186-71-0

(E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate

Cat. No.: B3408736
CAS No.: 885186-71-0
M. Wt: 363.4 g/mol
InChI Key: AYNYBOSKAAZZNC-DTQAZKPQSA-N
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Description

(E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate is a synthetic organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the cyano and tosylvinyl groups through nucleophilic substitution and condensation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The tosylvinyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

(E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and tosylvinyl groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies on its binding affinity, receptor interactions, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate: A closely related compound with similar structural features.

    4-(2-Cyano-2-tosylvinyl)piperazine-1-carboxylate: Lacks the ethyl group but shares the core structure.

    Ethyl 4-(2-cyano-2-vinyl)piperazine-1-carboxylate: Similar but without the tosyl group.

Uniqueness

(E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate is unique due to the presence of both the cyano and tosylvinyl groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

ethyl 4-[(E)-2-cyano-2-(4-methylphenyl)sulfonylethenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-3-24-17(21)20-10-8-19(9-11-20)13-16(12-18)25(22,23)15-6-4-14(2)5-7-15/h4-7,13H,3,8-11H2,1-2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNYBOSKAAZZNC-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate
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(E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate

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